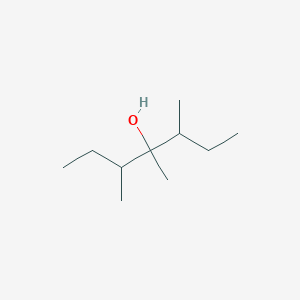

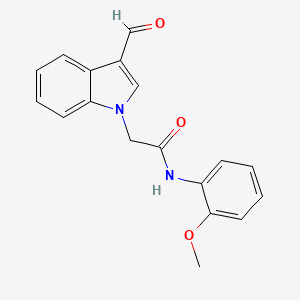

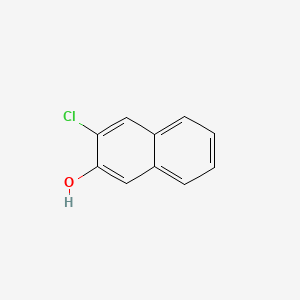

3-Chloronaphthalen-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloronaphthalen-2-ol is a derivative of 2-Naphthol, which is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive . 2-Naphthol is widely used as an intermediate for the production of dyes and other compounds .

Métodos De Preparación

2-Naphthol is traditionally produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid . The sulfonic acid group is then cleaved in molten sodium hydroxide . Neutralization of the product with acid gives 2-naphthol . Industrial production methods include the cumene process .

Análisis De Reacciones Químicas

2-Naphthol undergoes various types of reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include dimethylthiocarbamoyl chloride for the Newman–Kwart rearrangement . Major products formed from these reactions include 2-naphthalenethiol and 1-nitroso-2-naphthol .

Aplicaciones Científicas De Investigación

2-Naphthol is a versatile compound with unique reactivity due to its hydroxyl group at the 2-position . It is widely used in organic synthesis for creating diverse heterocyclic compounds such as xanthenes, chromenes, and furans . Its electron-rich aromatic structure facilitates its application in multicomponent reactions for the rapid and efficient synthesis of biologically relevant heterocycles . 2-Naphthol poses potential health risks, particularly for children, due to its association with oxidative stress and allergic diseases .

Mecanismo De Acción

The mechanism by which 2-Naphthol exerts its effects involves its electron-rich aromatic framework with multiple reactive sites . This allows it to participate in various organic transformations, leading to the production of diverse organic molecules with significant biological activities . The molecular targets and pathways involved include the C-1 position, phenolic oxygen, and to a lesser extent, the C-3 position .

Comparación Con Compuestos Similares

2-Naphthol is similar to 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . Both are naphthalene homologues of phenol, but 2-Naphthol is more reactive . Other similar compounds include xanthenes, chromenes, oxazines, furans, and naphthopyrans . The unique reactivity of 2-Naphthol, along with its easy accessibility and handling, moisture stability, and low cost, makes it a fascinating candidate for organic chemists .

Propiedades

IUPAC Name |

3-chloronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAMAOLWZGQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213853 |

Source

|

| Record name | 2-Naphthol, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-31-4 |

Source

|

| Record name | 2-Naphthol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthol, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1633794.png)